Cas no 69010-01-1 (meso-1,4-bis(benzyloxy)butane-2,3-diol)

meso-1,4-bis(benzyloxy)butane-2,3-diol 化学的及び物理的性質
名前と識別子
-
- meso-1,4-bis(benzyloxy)butane-2,3-diol
- Norleucine, N-[(phenylmethoxy)carbonyl]-, methyl ester
- (R,S)-4,5-Dihydroxy-1,8-diphenyl-2,7-dioxaoctan
- (2S,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol
- SCHEMBL4385964
- rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol
- (2R,3S)-1,4-Bis(benzyloxy)-2,3-butanediol
- 69010-01-1
-
- インチ: InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+
- InChIKey: YAVAVQDYJARRAU-HDICACEKSA-N
計算された属性
- せいみつぶんしりょう: 302.15200
- どういたいしつりょう: 302.15180918Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 9
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 58.9Ų
じっけんとくせい
- PSA: 58.92000
- LogP: 2.14180
meso-1,4-bis(benzyloxy)butane-2,3-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255874-500mg |
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol |
69010-01-1 | 98% | 500mg |
$445 | 2024-06-05 | |
1PlusChem | 1P01F9UG-5g |
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol |
69010-01-1 | 98% | 5g |
$2189.00 | 2024-04-22 | |
A2B Chem LLC | AX91416-500mg |
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol |
69010-01-1 | 98% | 500mg |
$225.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1255874-500mg |
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol |
69010-01-1 | 98% | 500mg |
$465 | 2025-02-20 | |
eNovation Chemicals LLC | Y1255874-5g |
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol |
69010-01-1 | 98% | 5g |
$3285 | 2024-06-05 | |
1PlusChem | 1P01F9UG-500mg |
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol |
69010-01-1 | 98% | 500mg |
$262.00 | 2024-04-22 | |
A2B Chem LLC | AX91416-5g |
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol |
69010-01-1 | 98% | 5g |
$1995.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1255874-5g |
rel-(2R,3S)-1,4-Bis(phenylmethoxy)-2,3-butanediol |
69010-01-1 | 98% | 5g |
$3475 | 2025-02-20 |
meso-1,4-bis(benzyloxy)butane-2,3-diol 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
meso-1,4-bis(benzyloxy)butane-2,3-diolに関する追加情報
Research Brief on meso-1,4-bis(benzyloxy)butane-2,3-diol (CAS: 69010-01-1): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
In recent years, meso-1,4-bis(benzyloxy)butane-2,3-diol (CAS: 69010-01-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This chiral diol derivative, characterized by its meso configuration and benzyl-protected hydroxyl groups, has demonstrated versatile applications in asymmetric synthesis, drug delivery systems, and as a key intermediate in the preparation of bioactive molecules. The compound's unique structural features, including its C2 symmetry and potential for selective deprotection, make it a valuable scaffold for medicinal chemistry and material science applications.
Recent studies have focused on the synthetic utility of meso-1,4-bis(benzyloxy)butane-2,3-diol in the preparation of novel antiviral and anticancer agents. A 2023 publication in the Journal of Medicinal Chemistry reported its use as a precursor for the synthesis of nucleoside analogues with improved metabolic stability. The research team demonstrated that the benzyl-protected diol could be efficiently converted to cyclic sulfate intermediates, enabling the stereoselective introduction of various nucleobases. This approach yielded several candidates showing promising activity against RNA viruses, with one derivative currently in preclinical evaluation.
In the field of drug delivery, meso-1,4-bis(benzyloxy)butane-2,3-diol has been investigated as a linker for antibody-drug conjugates (ADCs). A 2024 study published in Bioconjugate Chemistry detailed its application in creating pH-sensitive linkers that demonstrate enhanced stability in circulation while allowing for efficient drug release in acidic tumor microenvironments. The researchers noted that the compound's symmetrical structure facilitated controlled drug loading while maintaining antibody integrity, addressing a key challenge in ADC development.
The compound's role in material science has also been explored, particularly in the development of biodegradable polymers. Research from early 2024 in ACS Applied Materials & Interfaces demonstrated its use as a monomer for creating polycarbonates with tunable degradation rates. These materials showed potential for controlled drug release applications, with the benzyl groups providing both synthetic handles for further functionalization and hydrophobicity to modulate drug-polymer interactions.
Analytical characterization of meso-1,4-bis(benzyloxy)butane-2,3-diol has seen significant advancements as well. A recent publication in Analytical Chemistry presented a novel mass spectrometry-based method for quantifying trace impurities in commercial samples of the compound, addressing quality control challenges in pharmaceutical manufacturing. The method achieved detection limits below 0.1% for common synthetic byproducts, representing an important development for ensuring batch-to-batch consistency in industrial applications.
Looking forward, current research directions include exploring the compound's potential in PROTAC (proteolysis targeting chimera) development and as a building block for supramolecular assemblies. Preliminary results from ongoing studies suggest that the meso configuration may offer advantages in creating bivalent protein binders, potentially opening new avenues in targeted protein degradation therapies. As synthetic methodologies continue to evolve and new biological applications are discovered, meso-1,4-bis(benzyloxy)butane-2,3-diol remains a compound of considerable interest with promising prospects in both academic research and industrial applications.
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